![molecular formula C13H13N3O B2770602 3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one CAS No. 2034295-57-1](/img/structure/B2770602.png)
3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one
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Overview
Description
3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an isoindoline moiety attached to a pyrazinone ring, which contributes to its distinctive properties and reactivity.
Mechanism of Action
Target of Action
Isoindoline analogues have been reported to display high binding affinity towards the mt2 subtype of melatonin receptors . These receptors play a crucial role in regulating sleep-wake cycles and other circadian rhythms.
Mode of Action
Isoindoline analogues have been reported to behave as antagonists for the mt2 melatonin receptors . Antagonists typically work by binding to the receptor and blocking its activation, thereby inhibiting the downstream effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one typically involves the reaction of isoindoline derivatives with pyrazinone precursors under specific conditions. One common method includes the use of isoindoline-2-carboxylic acid, which is reacted with methylpyrazinone in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the pyrazinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
Research indicates that 3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one may act as an antagonist for the mt2 subtype of melatonin receptors. This suggests its potential use in developing treatments for sleep disorders and other conditions influenced by melatonin signaling.
Drug Development:
The compound is being investigated for its role in synthesizing novel therapeutic agents targeting specific enzymes or receptors. Its unique structure allows it to serve as a building block in drug design, particularly for compounds aimed at treating neurological disorders.
Biological Research
Binding Affinity Studies:
Studies have shown that isoindoline derivatives exhibit high binding affinities towards various biological targets. The exploration of these interactions can lead to the development of new diagnostic tools or therapeutic agents.
Anticancer Activity:
Recent investigations into related compounds have demonstrated significant anticancer properties. For instance, derivatives of isoindoline have been evaluated for their efficacy against human tumor cell lines, indicating that this compound could possess similar properties .
Material Science
Polymer Development:
The compound's chemical properties may facilitate its use in creating new materials with unique characteristics. Its potential as a ligand in coordination chemistry opens avenues for developing specialized polymers or catalysts.
Synthesis and Production
Synthetic Routes:
The synthesis of this compound typically involves the reaction of isoindoline derivatives with pyrazinone precursors under controlled conditions. Common methods include the use of coupling agents like EDCI and bases such as triethylamine in organic solvents like dichloromethane.
Case Study 1: Anticancer Screening
In a study conducted by the National Cancer Institute, compounds related to this compound were screened against a panel of cancer cell lines. The results indicated promising growth inhibition rates, suggesting potential therapeutic applications in oncology .
Case Study 2: Neuropharmacology
Research focusing on the neuropharmacological effects of isoindoline derivatives has highlighted their ability to modulate neurotransmitter systems. This opens up possibilities for developing treatments for neurodegenerative diseases where melatonin receptor modulation is beneficial.
Comparison with Similar Compounds
Similar Compounds
- 2-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one
- 3-(isoindolin-2-yl)-1-ethylpyrazin-2(1H)-one
- 3-(isoindolin-2-yl)-1-methylpyridin-2(1H)-one
Uniqueness
3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one is unique due to its specific combination of the isoindoline and pyrazinone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its significance in scientific research .
Biological Activity
The compound 3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one is a member of the pyrazinone family, which has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, drawing from diverse research sources.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the isoindoline and pyrazinone moieties. The general synthetic route includes the reaction of isoindoline derivatives with methylated pyrazine intermediates under controlled conditions to ensure high yields and purity.
Anticancer Properties
Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing promising cytotoxic effects. In a study involving isoindole derivatives, compounds demonstrated IC50 values ranging from 1.84 µM to 3.31 µM against MCF-7 and HCT-116 cancer cells, suggesting strong pro-apoptotic activity mediated by oxidative stress mechanisms .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Specifically, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer progression. Certain derivatives exhibited greater inhibition of COX-2 compared to COX-1, indicating selectivity that could be beneficial in therapeutic applications .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been assessed for antimicrobial activity. Similar compounds have been reported to possess antibacterial properties against strains like Staphylococcus aureus, with varying degrees of inhibition observed depending on the structural modifications made to the isoindoline framework .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased reactive oxygen species (ROS) levels and mitochondrial dysfunction .
- Enzyme Interaction : Binding studies suggest that the compound interacts with specific active sites on enzymes like COX, potentially altering their conformation and inhibiting their activity .
- Radical Scavenging : Some derivatives exhibit antioxidant properties that may protect cells from oxidative damage while also enhancing their anticancer effects by modulating cellular signaling pathways .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
Properties
IUPAC Name |
3-(1,3-dihydroisoindol-2-yl)-1-methylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-15-7-6-14-12(13(15)17)16-8-10-4-2-3-5-11(10)9-16/h2-7H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYWUPXYJWOGFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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